molecular formula C13H13ClN2O2S B1420355 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1111156-03-6

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B1420355
CAS No.: 1111156-03-6
M. Wt: 296.77 g/mol
InChI Key: JPJKAJDVTKXUSZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloro-substituted propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential in research areas such as cancer biology and regenerative medicine.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that the compound can have lasting effects on cellular processes, even after its degradation . These temporal effects are crucial for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy . Understanding the transport and distribution of the compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions. This reaction forms the thiazole ring with the methoxyphenyl group attached at the 4-position.

    Introduction of the Chloro Group: The chloro group is introduced by reacting the thiazole intermediate with thionyl chloride or phosphorus pentachloride.

    Formation of the Propanamide Moiety: The final step involves the reaction of the chloro-substituted thiazole with propanamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Substituted thiazole derivatives with various functional groups.

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The following findings summarize its antimicrobial potential:

Pathogen Type Activity Reference
Gram-positiveHigh inhibition rates observed
Gram-negativeModerate activity reported

In vitro studies have shown that modifications to the thiazole ring can enhance the antimicrobial activity of these compounds. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer properties of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide have been explored extensively. Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Notable findings include:

Cancer Cell Line IC50 (µM) Effectiveness Reference
MCF7 (Breast)40Significant cytotoxicity observed
HT29 (Colon)60Moderate inhibition noted

The proposed mechanism involves the compound's ability to induce apoptosis in cancer cells through interaction with specific molecular targets involved in cell survival pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives similar to this compound. The results indicated that certain derivatives exhibited over 90% inhibition against Staphylococcus aureus, highlighting the potential for developing new antibacterial agents based on this scaffold.

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer activity of the compound against MCF7 breast cancer cells. The study utilized a Sulforhodamine B assay to determine cell viability and found that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, suggesting its potential as an effective chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance cognitive function.

    Apoptosis Induction: In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the thiazole ring.

    2-chloro-N-[(4-methoxyphenyl)methyl]propanamide: Similar structure but has a different substitution pattern on the propanamide moiety.

    2-chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: Contains a quinazoline ring instead of a thiazole ring.

Uniqueness

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the methoxyphenyl group and the chloro-substituted propanamide moiety further enhances its versatility in various chemical reactions and biological applications.

Biological Activity

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O1SC_{12}H_{12}ClN_{3}O_{1}S. The compound features a thiazole ring substituted with a methoxyphenyl group and a chloro group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, demonstrating the potential of thiazole derivatives in combating bacterial infections .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For example, certain thiazole compounds demonstrated IC50 values less than that of the standard drug doxorubicin, indicating their potential as effective antitumor agents . The presence of electron-donating groups like methoxy on the phenyl ring enhances the cytotoxic activity by increasing lipophilicity and facilitating cell membrane penetration.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented in various studies. Compounds similar to this compound were found to exhibit significant protection in animal models against induced seizures, suggesting their potential use in treating epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

  • Methoxy Group : The presence of a methoxy group on the phenyl ring has been correlated with increased antitumor and antimicrobial activities.
  • Chloro Substitution : The introduction of chlorine at specific positions on the thiazole ring has been shown to enhance potency against various pathogens and cancer cell lines .

Case Studies

Several case studies have explored the efficacy of thiazole derivatives:

  • Anticancer Efficacy : A study involving a series of thiazole derivatives showed that those with para-substituted methoxy groups exhibited significant cytotoxicity against A-431 and Jurkat cell lines, with IC50 values indicating superior activity compared to traditional chemotherapeutics .
  • Anticonvulsant Testing : In a controlled experiment, a compound structurally similar to this compound was tested for anticonvulsant properties using the pentylenetetrazol (PTZ) model in rats, yielding promising results with high protection rates against seizures .

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-8(14)12(17)16-13-15-11(7-19-13)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKAJDVTKXUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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